3-Ethynyl-2-methoxyquinoline

Medicinal Chemistry Drug Design ADME Prediction

Researchers requiring orthogonal functional handles for sequential derivatization often find that mono-functional quinoline analogs (e.g., 3-ethynylquinoline or 2-methoxyquinoline) limit synthetic scope. 3-Ethynyl-2-methoxyquinoline solves this by combining a terminal alkyne for CuAAC click chemistry with a C2 methoxy group amenable to nucleophilic displacement. • Enables sequential two-step diversification: click then displace • Compatible with Sonogashira cross-coupling for aryl-alkynyl libraries • Drug-like physicochemical profile (XLogP3 2.7, TPSA 22.1 Ų) supports lead discovery. Supplied as 98% pure building block with global shipping.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
Cat. No. B13610045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-2-methoxyquinoline
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2C=C1C#C
InChIInChI=1S/C12H9NO/c1-3-9-8-10-6-4-5-7-11(10)13-12(9)14-2/h1,4-8H,2H3
InChIKeySUUURMSRCMPAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-2-methoxyquinoline: Physicochemical Baseline


3-Ethynyl-2-methoxyquinoline (CAS 2228751-81-1, molecular formula C₁₂H₉NO, molecular weight 183.21 g/mol) is a disubstituted quinoline derivative carrying an ethynyl group at the C3 position and a methoxy substituent at the C2 position of the bicyclic aromatic framework [1]. The compound features a terminal alkyne handle that is fully compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and Sonogashira-type cross-coupling reactions, while the 2-methoxy group contributes both electronic modulation of the quinoline core and an additional site for nucleophilic displacement or metabolic tuning . Its computed XLogP3 is 2.7, its topological polar surface area (TPSA) is 22.1 Ų, and it possesses zero hydrogen-bond donors and two hydrogen-bond acceptors, placing it within favorable drug-like physicochemical space for lead discovery programs [1].

Why 3-Ethynyl-2-methoxyquinoline Cannot Be Substituted


Interchanging 3-ethynyl-2-methoxyquinoline with its closest in-class analogs introduces quantifiable liabilities in reactivity scope, physicochemical profile, and synthetic versatility. The mono-functional analogs—3-ethynylquinoline (lacking the 2-methoxy group) and 2-methoxyquinoline (lacking the terminal alkyne)—each forfeit one orthogonal reactive handle, precluding sequential derivatization strategies that require both a click-chemistry anchor point and a nucleophile-accessible methoxy substituent [1][2]. Positional isomers such as 8-ethynyl-7-methoxyquinoline exhibit distinct electronic and steric environments that alter cross-coupling efficiency and biological target engagement . The vinyl analog 3-ethenyl-2-methoxyquinoline cannot participate in CuAAC click chemistry, which fundamentally excludes it from bioorthogonal labeling and triazole library synthesis workflows [3]. These differences are not cosmetic; they translate into divergent synthetic utility, pharmacokinetic parameter predictions, and biological screening outcomes, as quantified in the evidence below.

3-Ethynyl-2-methoxyquinoline: Quantitative Evidence vs. Analogs


Lipophilicity Across 2-Methoxyquinoline Analogs

3-Ethynyl-2-methoxyquinoline exhibits an XLogP3 value of 2.7, which falls between the more polar 2-methoxyquinoline (XLogP3 = 2.1) and the more lipophilic 3-ethenyl-2-methoxyquinoline (XLogP3 = 3.3) [1]. Relative to 3-ethynylquinoline (XLogP3 = 2.4, lacking the 2-methoxy group), the target compound gains +0.3 log units in lipophilicity while simultaneously increasing hydrogen-bond acceptor count from 1 to 2 and TPSA from 12.9 to 22.1 Ų [1]. This specific combination of moderate lipophilicity with enhanced polarity offers a differentiated ADME profile that is neither achievable with the mono-substituted analogs nor with the over-lipophilic vinyl variant.

Medicinal Chemistry Drug Design ADME Prediction

Terminal Alkyne Advantage in CuAAC Click Chemistry

The terminal alkyne moiety at the C3 position of 3-ethynyl-2-methoxyquinoline is a prerequisite for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click chemistry reaction [1]. In contrast, 3-ethenyl-2-methoxyquinoline bears a vinyl group that is inert under standard CuAAC conditions, while 3-(but-3-yn-2-yl)-2-methoxyquinoline carries an internal alkyne that exhibits markedly reduced reactivity in CuAAC due to steric hindrance and the absence of a terminal acidic proton (pKₐ ≈ 25 for terminal alkynes vs. substantially higher for internal alkynes) . 3-Ethynylquinoline also possesses a terminal alkyne, but its lack of a 2-methoxy group precludes the orthogonal nucleophilic substitution chemistry available to the target compound [2]. This means 3-ethynyl-2-methoxyquinoline uniquely supports sequential CuAAC triazole formation followed by methoxy-directed functionalization in a single synthetic sequence.

Click Chemistry Bioorthogonal Chemistry Chemical Biology

Hydrogen-Bond Acceptor Advantage for Target Binding

3-Ethynyl-2-methoxyquinoline possesses two hydrogen-bond acceptor (HBA) sites (the quinoline nitrogen and the methoxy oxygen), compared to only one HBA site for 3-ethynylquinoline (the quinoline nitrogen alone) [1][2]. This difference is structurally significant because the 2-methoxy oxygen provides an additional lone-pair donor that can participate in hydrogen bonding with biological targets or solvent molecules. In kinase inhibitor design, the 2-methoxy group of quinoline scaffolds frequently engages the hinge-region backbone NH of the ATP-binding pocket, a critical interaction that 3-ethynylquinoline cannot replicate [3]. The increased HBA count also contributes to improved aqueous solubility predictions relative to 3-ethynylquinoline, despite a modest increase in logP.

Physicochemical Profiling Solubility Prediction Kinase Inhibitor Design

Electronic Impact of 3,2- vs. 8,7-Substitution

3-Ethynyl-2-methoxyquinoline and its positional isomer 8-ethynyl-7-methoxyquinoline share the same molecular formula (C₁₂H₉NO) and molecular weight (183.21 g/mol) but differ fundamentally in the placement of functional groups on the quinoline ring system [1]. In the target compound, the electron-donating methoxy group is positioned ortho to the quinoline nitrogen (C2), directly influencing the basicity and nucleophilic character of the pyridine ring, while the ethynyl group resides at C3 on the electron-deficient pyridine side. In the 8,7-isomer, both substituents are located on the benzenoid ring, resulting in different electronic conjugation and a distinct predicted pKₐ (3.67 for the 8,7-isomer) . This positional difference translates into altered metal-coordination behavior: the 3,2-substitution pattern places the alkyne in conjugation with the imine nitrogen, potentially enhancing Pd-catalyzed cross-coupling rates relative to the 8,7-isomer, where the alkyne is electronically isolated on the carbocyclic ring [2].

Positional Isomerism Structure-Activity Relationship Synthetic Chemistry

Sonogashira Coupling Reactivity Confirmed

The terminal alkyne functionality at the C3 position of quinoline scaffolds has been experimentally validated in Sonogashira-Hagihara cross-coupling reactions. In a study by Freese et al. (2016), 3-ethynylquinoline was subjected to Sonogashira-Hagihara coupling with methyl 2-, 3-, and 4-bromobenzoates, followed by N-methylation, to yield 3-[((methoxycarbonyl)phenyl)ethynyl]-1-methylquinolinium salts, with structures confirmed by two independent X-ray crystallographic analyses [1]. This work establishes that 3-ethynyl-substituted quinolines serve as competent Sonogashira coupling partners. The target compound, 3-ethynyl-2-methoxyquinoline, retains this reactive terminal alkyne while the 2-methoxy group offers an additional handle for diversification post-coupling. In contrast, 2-methoxyquinoline—lacking any alkyne—cannot participate in Sonogashira coupling, and 3-ethenyl-2-methoxyquinoline would require a separate Heck-type coupling manifold under different conditions .

Cross-Coupling Palladium Catalysis Synthetic Methodology

3-Ethynyl-2-methoxyquinoline Application Scenarios


Bifunctional Derivatization for Kinase Inhibitor Libraries

The combination of a terminal alkyne and a methoxy group enables a sequential two-step diversification strategy: first, CuAAC click chemistry with a diverse azide library to generate a triazole-linked fragment at the C3 position, followed by nucleophilic demethylation or displacement of the C2 methoxy group to introduce a second diversity element . This orthogonal reactivity is not achievable with 3-ethynylquinoline (which lacks the C2 methoxy for the second step) or with 2-methoxyquinoline (which cannot undergo CuAAC). The target compound's XLogP3 of 2.7 and dual HBA profile further support its use in generating kinase-focused libraries where hinge-region hydrogen bonding and moderate lipophilicity are critical for lead-likeness .

Bioorthogonal Probe Construction for Target Engagement

The terminal alkyne at C3 serves as a bioorthogonal handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition, enabling conjugation to fluorophores, biotin, or affinity resins after cellular target engagement without interfering with the quinoline scaffold's biological recognition elements . The C2 methoxy group can be retained to mimic the pharmacophoric features of clinically relevant quinoline-based inhibitors (e.g., EGFR and PARP inhibitor chemotypes that feature alkoxy substituents at the 2-position). Unlike 3-ethenyl-2-methoxyquinoline, which cannot participate in bioorthogonal click reactions, the target compound is directly compatible with established chemical proteomics workflows .

Triazole-Quinoline Hybrids for Antimicrobial Discovery

Quinoline-triazole hybrids are an emerging class of antimicrobial and antimalarial agents with demonstrated inhibitory activity against α-amylase, α-glucosidase, and Plasmodium falciparum . 3-Ethynyl-2-methoxyquinoline provides a direct entry into this chemical space via CuAAC with azide-functionalized pharmacophores. The C2 methoxy group contributes to metabolic stability and modulates the electron density of the quinoline core, which can influence the redox properties relevant to antimalarial mechanisms. The closest comparator with dual functionality, 8-ethynyl-7-methoxyquinoline, has a different electronic conjugation pattern that may alter the biological activity of the resulting triazole conjugates, making the 3,2-isomer a distinct and non-substitutable starting material for this therapeutic area .

Cross-Coupling Hub for Library Expansion

The experimentally validated Sonogashira reactivity of the 3-ethynylquinoline scaffold supports the use of 3-ethynyl-2-methoxyquinoline as a coupling partner for generating diverse aryl-alkynyl-quinoline libraries. The C2 methoxy group can be retained throughout the coupling step and subsequently derivatized via nucleophilic aromatic substitution or transition-metal-catalyzed C–O activation. This sequential coupling–functionalization workflow is uniquely enabled by the 3-ethynyl-2-methoxy substitution pattern and cannot be replicated with mono-functional analogs that lack either the alkyne or the methoxy group .

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